2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Description
This compound belongs to the class of thiazole-pyrazole hybrids, characterized by a central thiazole ring fused with a pyrazole moiety. The structure includes a 4-methoxyphenyl substituent on the pyrazole ring and a phenyl group on the thiazole ring, with an acetic acid side chain at the 5-position of the thiazole.
Properties
IUPAC Name |
2-[2-[5-amino-4-(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-28-15-9-7-13(8-10-15)16-12-23-25(20(16)22)21-24-19(14-5-3-2-4-6-14)17(29-21)11-18(26)27/h2-10,12H,11,22H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVQWVWTGRDEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrazole derivatives, followed by functional group modifications. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of Thiazole and Pyrazole Rings: The two rings can be coupled using a suitable linker, such as a halogenated acetic acid derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of thiazole and pyrazole have been studied for their ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting angiogenesis. The specific compound may interact with key signaling pathways involved in cancer progression .
2. Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Compounds containing thiazole and pyrazole rings are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make it a candidate for treating conditions like arthritis or other chronic inflammatory diseases .
3. Antimicrobial Properties
Compounds similar to 2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid have demonstrated antimicrobial activity against various bacterial strains. The presence of the thiazole ring may enhance its ability to penetrate microbial cell membranes, leading to increased efficacy against resistant strains .
Biochemical Applications
1. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and related disorders such as obesity and diabetes .
2. Drug Design
Its unique structure makes it a valuable scaffold in drug design. Researchers are exploring modifications to enhance its bioavailability and specificity for target receptors or enzymes. This approach could lead to the development of novel therapeutics for metabolic disorders or cancer .
Material Science Applications
1. Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing new materials with specific electronic or optical properties. Its unique chemical structure allows for the incorporation into polymer matrices or as part of hybrid materials that exhibit enhanced performance in sensors or electronic devices .
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess anticancer effects | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Evaluate anti-inflammatory properties | Reduced levels of inflammatory markers in animal models. |
| Study C | Investigate antimicrobial activity | Effective against multiple strains of resistant bacteria. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on structural formula.
Key Observations:
Table 2: Docking and Bioactivity Comparisons
Key Findings:
- The amino and methoxyphenyl groups in the target compound likely enhance binding specificity compared to halogenated analogues (e.g., 9c in ) .
- Tautomerism observed in imino-thiazolidinone derivatives () is mitigated in the target compound due to the stable amino group, improving stability .
Biological Activity
2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrazole ring, with various functional groups that contribute to its biological activity. The IUPAC name is 2-[2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid, and its molecular formula is C21H18N4O3S. The presence of an amino group and a methoxy group enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis by reacting α-haloketones with thioamides.
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazines with 1,3-diketones.
- Coupling : The thiazole and pyrazole rings are coupled using halogenated acetic acid derivatives under basic conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. A series of derivatives were tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 18 |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in inflammatory diseases .
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against human glioblastoma U251 cells and melanoma WM793 cells, showing IC50 values below that of standard chemotherapeutics like doxorubicin . The mechanism involves the induction of apoptosis through mitochondrial pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity through non-covalent interactions such as hydrogen bonding and π–π stacking.
Case Study 1: Antimicrobial Screening
A study synthesized multiple derivatives and screened them for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the phenyl groups significantly affected the antimicrobial potency .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of this compound's derivatives against various cancer cell lines. The findings revealed promising selectivity and potency, warranting further exploration in preclinical models .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions requiring precise control of conditions. Key steps include:
- Core Formation : Condensation of pyrazole precursors with thiazole intermediates under reflux in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions, often using bases like triethylamine to deprotonate reactive sites .
- Optimization : Adjusting temperature (60–100°C), pH (neutral to slightly acidic), and inert atmospheres (N₂/Ar) to minimize side reactions. Catalyst screening (e.g., Pd for cross-couplings) enhances yield .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95%) .
Basic: Which analytical techniques are essential for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole-thiazole core and acetic acid substitution .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- HPLC : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates empirical formula (e.g., C₂₀H₁₇N₃O₂S) with <0.4% deviation from calculated values .
Basic: What are the common reactivity patterns of this compound in medicinal chemistry?
- Electrophilic Substitution : The pyrazole ring undergoes halogenation (e.g., Br₂/FeCl₃) at the 5-amino position .
- Nucleophilic Addition : The thiazole sulfur participates in alkylation reactions with propargyl bromides .
- Acid-Base Reactions : The acetic acid group forms salts (e.g., sodium salts) for improved aqueous solubility in biological assays .
Basic: How is initial biological activity screening conducted for this compound?
- Enzyme Assays : Test inhibition of kinases (e.g., JAK2) using fluorescence-based assays (IC₅₀ values <10 µM indicate potency) .
- Cell Viability Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with EC₅₀ comparisons to analogs .
- Binding Affinity : Surface plasmon resonance (SPR) measures interactions with target proteins (e.g., BSA for pharmacokinetic profiling) .
Advanced: How can computational methods optimize synthesis pathways and predict reactivity?
- Quantum Chemical Calculations : Density functional theory (DFT) identifies transition states for key steps (e.g., cyclization barriers) to prioritize reaction conditions .
- Machine Learning : Training models on existing reaction datasets predicts optimal solvents (e.g., DMF vs. THF) and catalysts for yield improvement .
- Molecular Dynamics : Simulates solvent effects on intermediate stability, guiding pH adjustments (e.g., acidic conditions stabilize protonated intermediates) .
Advanced: How is structure-activity relationship (SAR) analysis performed for analogs of this compound?
-
Scaffold Modifications : Compare bioactivity of derivatives with:
Modification Activity Trend Reference 4-Methoxy → 4-Fluorophenyl ↑ Anticancer potency (2-fold) Thiazole → Oxadiazole ↓ Kinase inhibition -
3D-QSAR Modeling : Aligns molecular electrostatic potentials to identify critical pharmacophores (e.g., acetic acid group’s role in hydrogen bonding) .
Advanced: How can contradictory data in biological assays be resolved?
- Dose-Response Validation : Repeat assays across multiple concentrations (1 nM–100 µM) to rule out false positives/negatives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t₁/₂ <30 min) skews activity results .
- Orthogonal Assays : Confirm enzyme inhibition via Western blot (e.g., phosphorylated protein levels) alongside fluorescence assays .
Advanced: What mechanistic insights can kinetic studies provide for reactions involving this compound?
- Rate Determination : Pseudo-first-order kinetics (k ≈ 0.05 min⁻¹) in nucleophilic substitutions suggest a rate-limiting step involving acetic acid deprotonation .
- Activation Energy : Arrhenius plots (Eₐ ~50 kJ/mol) indicate temperature-sensitive steps, guiding reflux optimization .
- Isotope Labeling : ²H-labeled acetic acid tracks regioselectivity in coupling reactions via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
